1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide chemical structure and properties
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide chemical structure and properties
Whitepaper: 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide — Structure, Synthesis, and Pharmacological Potential
Executive Summary
The compound 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 1710195-44-0) represents a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry[1]. Comprising a thiophene ring fused to a 1,2-thiazine-1,1-dioxide moiety, this structure is an isomeric core related to the well-established "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs)[2]. This technical guide provides an authoritative analysis of its physicochemical properties, self-validating synthetic protocols, and its mechanistic role as a precursor for novel cyclooxygenase (COX) inhibitors.
Physicochemical Profile & Tautomeric Dynamics
The structural uniqueness of the thieno[3,2-c][1,2]thiazine scaffold lies in its keto-enol tautomerism. While formally named as a 4-one (ketone), the molecule exists in a solvent-dependent equilibrium with its 4-hydroxy (enol) tautomer. This enolization is biologically critical; the highly acidic enolic hydroxyl group mimics the carboxylic acid of arachidonic acid, enabling tight binding to the COX active site[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
| CAS Number | 1710195-44-0 |
| Molecular Formula | C₆H₅NO₃S₂ |
| Molecular Weight | 203.24 g/mol |
| Core Scaffold | Thieno[3,2-c][1,2]thiazine |
| Tautomerism | Keto (4-one) ⇌ Enol (4-hydroxy) |
| Hydrogen Bond Donors | 1 (in enol form) |
| Hydrogen Bond Acceptors | 4 |
Data supported by commercial chemical databases and structural analogs[1][3].
Synthetic Methodology: The Dieckmann Condensation Workflow
To ensure high yield and structural fidelity, the synthesis of the thienothiazine core relies on a robust two-step protocol starting from a functionalized thiophene. The causality behind each reagent choice is detailed below to provide a self-validating experimental framework.
Protocol: Synthesis of the Thienothiazine Core
Step 1: N-Alkylation of the Sulfonamide Precursor
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Reagents: Methyl 3-sulfamoylthiophene-2-carboxylate (1.0 eq), Methyl bromoacetate (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).
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Procedure: Dissolve the thiophene precursor in DMF. Add K₂CO₃ and stir for 15 minutes at room temperature. Dropwise add methyl bromoacetate. Heat to 60°C for 4 hours.
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Mechanistic Causality: K₂CO₃ is selected as a mild, non-nucleophilic base to selectively deprotonate the acidic sulfonamide nitrogen (pKa ≈ 10) without risking the hydrolysis of the methyl ester groups. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly reactive ("naked") sulfonamide anion to execute a rapid Sₙ2 displacement on the methyl bromoacetate.
Step 2: Intramolecular Dieckmann-Type Cyclization
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Reagents: N-alkylated intermediate (1.0 eq), Sodium methoxide (NaOMe, 2.5 eq), Anhydrous Methanol.
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Procedure: Suspend the intermediate in anhydrous methanol. Slowly add NaOMe at 0°C. Reflux the mixture for 12 hours. Cool to room temperature and quench with 1M HCl until pH 3 is reached. Filter the resulting precipitate.
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Mechanistic Causality: NaOMe is a strong base required to deprotonate the active methylene group adjacent to the acetate ester. The resulting carbanion undergoes an intramolecular nucleophilic acyl substitution (Dieckmann condensation) by attacking the thiophene-2-carboxylate. Methanol is strictly used as the solvent to match the ester leaving group; if ethanol were used, transesterification would yield a complex mixture of methyl and ethyl esters. The acidic workup (pH 3) is crucial to protonate the sodium enolate, driving the precipitation of the final 4-one/4-hydroxy product.
Fig 1: Step-by-step synthetic workflow of the thienothiazine scaffold via Dieckmann condensation.
Pharmacological Relevance and Downstream Derivatization
The 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold is rarely used as a standalone drug; rather, it is a foundational building block. By functionalizing the N2 position and the C3 position, researchers generate potent COX-1 and COX-2 inhibitors[4].
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N-Methylation: Alkylation at the thiazine nitrogen enhances lipophilicity, improving cellular permeability and oral bioavailability.
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C3-Amidation: Reacting the core with aryl isocyanates yields 3-carboxamide derivatives. These derivatives are structurally homologous to established thienothiazine NSAIDs like Lornoxicam and Tenoxicam[2][4].
Mechanistic Action in COX Inhibition: The derivatized thienothiazine enters the hydrophobic channel of the cyclooxygenase enzyme. The SO₂ group and the enolic OH at C4 form a critical hydrogen-bonding network with Arg120 and Tyr355 at the base of the COX active site, effectively blocking arachidonic acid from entering the catalytic domain[2].
Fig 2: Mechanism of action for thienothiazine-derived COX-2 inhibitors in inflammatory pathways.
References
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1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione | Sigma-Aldrich | 1
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Thienothiazines | Fisher Scientific | 4
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Tiaprofenic acid - Nonsteroidal Anti-inflammatory Drug | MedChemExpress | 2
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4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | PubChem | 3
Sources
- 1. 1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione | 1710195-44-0 [sigmaaldrich.com]
- 2. Tiaprofenic acid (噻洛芬酸) - 仅供科研 | Nonsteroidal Anti-inflammatory Drug | MCE [medchemexpress.cn]
- 3. 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | C10H16N2O6S3 | CID 15225314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thienothiazines | Fisher Scientific [fishersci.ca]
